molecular formula C15H14ClN3OS B2868372 (E)-N-allyl-2-((5-(4-chlorophenyl)furan-2-yl)methylene)hydrazinecarbothioamide CAS No. 301351-29-1

(E)-N-allyl-2-((5-(4-chlorophenyl)furan-2-yl)methylene)hydrazinecarbothioamide

Cat. No. B2868372
CAS RN: 301351-29-1
M. Wt: 319.81
InChI Key: CJEYHVKQKDGUMQ-VCHYOVAHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Reactions Analysis

The chemical reactions involving “(E)-N-allyl-2-((5-(4-chlorophenyl)furan-2-yl)methylene)hydrazinecarbothioamide” are not explicitly mentioned in the sources I found. Chemical reactions can be influenced by factors such as temperature, pressure, and the presence of other substances .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include aspects such as solubility, melting point, boiling point, and reactivity . Specific physical and chemical properties for “(E)-N-allyl-2-((5-(4-chlorophenyl)furan-2-yl)methylene)hydrazinecarbothioamide” were not found in the sources I accessed.

Scientific Research Applications

Antibacterial Activity

Furan derivatives, including our compound of interest, have shown significant promise in the field of antibacterial research. They have been synthesized and evaluated for their inhibitory activity against various Gram-positive bacteria, including multidrug-resistant clinical isolates . These compounds can serve as potent antibacterial agents, potentially addressing the growing concern of antibiotic resistance.

Antimicrobial Properties

The antimicrobial properties of furan derivatives extend beyond just antibacterial activity. They have also been found to exhibit activity against other types of microorganisms. This broad spectrum of antimicrobial activity makes them valuable for developing new treatments for infections caused by a variety of pathogens .

Pharmacological Applications

Furan derivatives have a wide range of pharmacological applications. They have been used in the treatment of bacterial and parasitic infections, showcasing their versatility as pharmaceutical agents . The compound could be explored further for its potential uses in pharmacology and medicine.

Synthesis of Active Pharmaceutical Ingredients

The synthesis of active pharmaceutical ingredients (APIs) often involves furan derivatives due to their favorable biological and pharmacological properties. Our compound could be a key intermediate in the synthesis of APIs, contributing to the development of new drugs .

Cytotoxicity Studies

In addition to their antimicrobial and pharmacological applications, furan derivatives have been examined for their cytotoxicity levels. They have displayed low levels of toxicity toward HeLa cells, which is promising for their potential use in medical applications without causing harm to healthy cells .

Antitumor Properties

Some furan derivatives have shown interesting biological activities, such as antitumor properties. This opens up possibilities for the compound to be used in cancer research, potentially leading to new treatments or therapies .

properties

IUPAC Name

1-[(E)-[5-(4-chlorophenyl)furan-2-yl]methylideneamino]-3-prop-2-enylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3OS/c1-2-9-17-15(21)19-18-10-13-7-8-14(20-13)11-3-5-12(16)6-4-11/h2-8,10H,1,9H2,(H2,17,19,21)/b18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJEYHVKQKDGUMQ-VCHYOVAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=S)NN=CC1=CC=C(O1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCNC(=S)N/N=C/C1=CC=C(O1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-allyl-2-((5-(4-chlorophenyl)furan-2-yl)methylene)hydrazinecarbothioamide

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